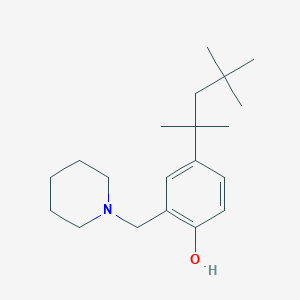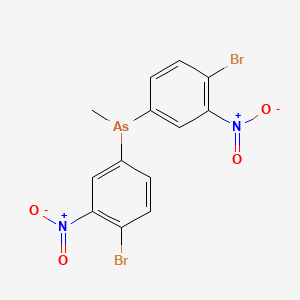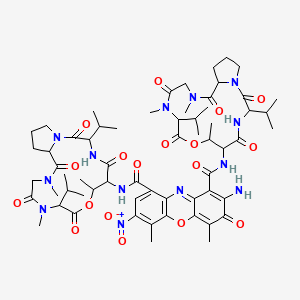
Actinomycin D, 7-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Actinomycin D, 7-nitro- is a derivative of actinomycin D, a well-known antibiotic and anti-tumor agent. Actinomycin D itself is a chromopeptide antibiotic produced by Streptomyces species and is widely used in cancer treatment due to its ability to inhibit DNA transcription
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Actinomycin D, 7-nitro- involves the nitration of actinomycin D. This process typically requires the use of nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 7-position of the actinomycin D molecule .
Industrial Production Methods
Industrial production of Actinomycin D, 7-nitro- follows similar principles but on a larger scale. The process involves the fermentation of Streptomyces species to produce actinomycin D, followed by chemical modification to introduce the nitro group at the desired position. The product is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Actinomycin D, 7-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Reduction: The major product is 7-aminoactinomycin D.
Substitution: Depending on the nucleophile used, various substituted derivatives of actinomycin D can be obtained.
Wissenschaftliche Forschungsanwendungen
Actinomycin D, 7-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a probe to study DNA interactions and the effects of chemical modifications on biological activity.
Biology: Employed in studies of gene expression and regulation due to its ability to inhibit RNA synthesis.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in combination with other drugs to enhance therapeutic efficacy
Industry: Utilized in the development of new antibiotics and anti-cancer drugs.
Wirkmechanismus
Actinomycin D, 7-nitro- exerts its effects by binding to DNA and inhibiting RNA synthesis. The nitro group enhances its binding affinity to DNA, making it a potent inhibitor of transcription. The compound intercalates into the DNA helix, preventing the elongation of RNA chains by RNA polymerase. This leads to a decrease in mRNA production and subsequent protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Actinomycin D: The parent compound, widely used in cancer treatment.
7-aminoactinomycin D: A derivative with an amino group at the 7-position, used in fluorescence microscopy.
7-hydroxyactinomycin D: Another derivative with a hydroxyl group at the 7-position, studied for its biological activity.
Uniqueness
Actinomycin D, 7-nitro- is unique due to the presence of the nitro group, which enhances its DNA-binding affinity and potentially its anti-cancer activity. This modification allows for more effective inhibition of RNA synthesis compared to other derivatives .
Eigenschaften
CAS-Nummer |
6184-25-4 |
|---|---|
Molekularformel |
C62H85N13O18 |
Molekulargewicht |
1300.4 g/mol |
IUPAC-Name |
2-amino-4,6-dimethyl-7-nitro-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C62H85N13O18/c1-26(2)42-59(85)73-21-17-19-35(73)57(83)69(13)24-38(76)71(15)48(28(5)6)61(87)91-32(11)44(55(81)65-42)67-53(79)34-23-37(75(89)90)30(9)51-46(34)64-47-40(41(63)50(78)31(10)52(47)93-51)54(80)68-45-33(12)92-62(88)49(29(7)8)72(16)39(77)25-70(14)58(84)36-20-18-22-74(36)60(86)43(27(3)4)66-56(45)82/h23,26-29,32-33,35-36,42-45,48-49H,17-22,24-25,63H2,1-16H3,(H,65,81)(H,66,82)(H,67,79)(H,68,80) |
InChI-Schlüssel |
MAGBENPDGUMOCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



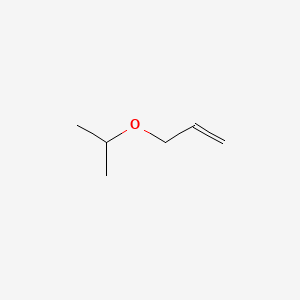
![1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14726941.png)
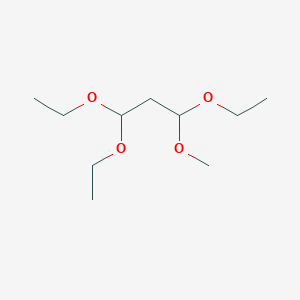
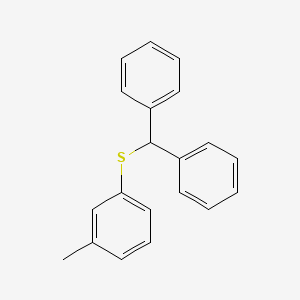
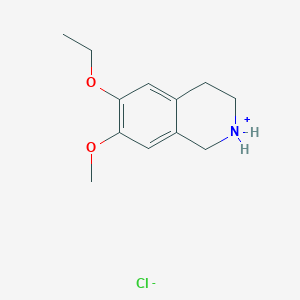
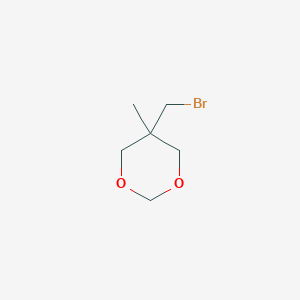
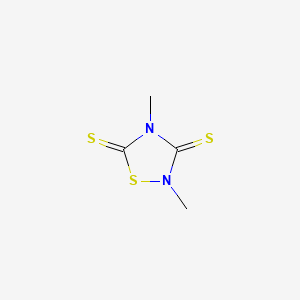
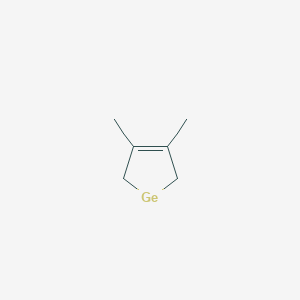

![ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate](/img/structure/B14726989.png)

